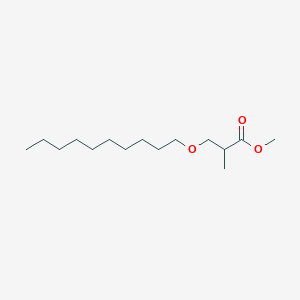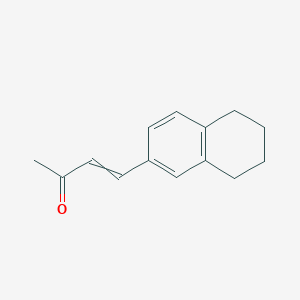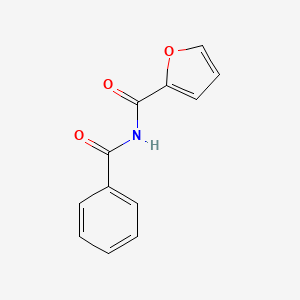
(1E)-N-(2-Methylpropyl)pent-4-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-(2-Methylpropyl)pent-4-en-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a pent-4-en-1-imine backbone with a 2-methylpropyl substituent. Imines are often used as intermediates in organic synthesis and can be found in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Methylpropyl)pent-4-en-1-imine can be achieved through the condensation of an aldehyde or ketone with a primary amine. In this case, pent-4-en-1-aldehyde can be reacted with 2-methylpropylamine under acidic or basic conditions to form the imine. The reaction typically involves the removal of water to drive the equilibrium towards the formation of the imine.
Industrial Production Methods
Industrial production of imines often involves similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous removal of water using azeotropic distillation or other techniques.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(2-Methylpropyl)pent-4-en-1-imine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding nitrile.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
(1E)-N-(2-Methylpropyl)pent-4-en-1-imine can be used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed imine formation and hydrolysis.
Medicine: Investigation of its potential as a pharmacophore in drug design.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N-(2-Methylpropyl)pent-4-en-1-imine involves its reactivity as an imine. The carbon-nitrogen double bond can participate in various chemical reactions, and the compound can act as an electrophile in nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-(2-Methylpropyl)but-2-en-1-imine: Similar structure with a shorter carbon chain.
(1E)-N-(2-Methylpropyl)hex-4-en-1-imine: Similar structure with a longer carbon chain.
(1E)-N-(2-Methylpropyl)pent-4-en-2-imine: Similar structure with the imine group at a different position.
Uniqueness
(1E)-N-(2-Methylpropyl)pent-4-en-1-imine is unique due to its specific carbon chain length and the position of the imine group
Properties
CAS No. |
88019-88-9 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-(2-methylpropyl)pent-4-en-1-imine |
InChI |
InChI=1S/C9H17N/c1-4-5-6-7-10-8-9(2)3/h4,7,9H,1,5-6,8H2,2-3H3 |
InChI Key |
SBKNCKPVWIWVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14381320.png)
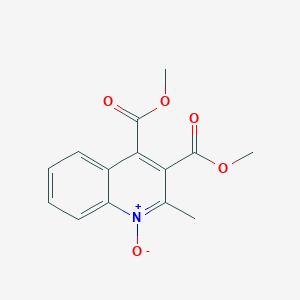
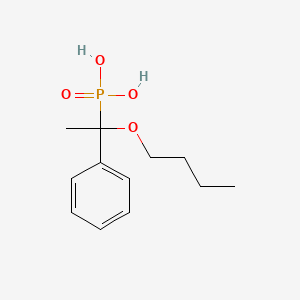
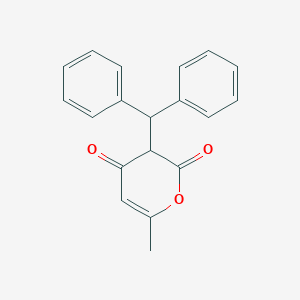
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
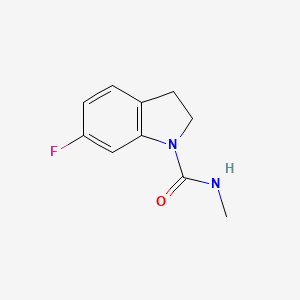
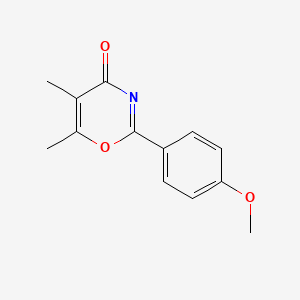
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)

